molecular formula C18H16F6N2O4S2 B4067525 1,4-bis{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine

1,4-bis{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine

Cat. No. B4067525
M. Wt: 502.5 g/mol
InChI Key: YIOUJXRPGJCSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine (BTPP) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BTPP belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives, including 1,4-bis{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine, have been a focal point in the development of drugs with diverse therapeutic uses. These compounds have been integral to the rational design of drugs, demonstrating a wide range of pharmacological activities. The alteration of substitution patterns on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. Piperazine-based molecules have been explored for their central nervous system (CNS) activity, anticancer, antiviral, cardio-protective, anti-inflammatory, antidiabetic, and antihistamine properties, among others (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

Specifically focusing on the anti-mycobacterial activity, piperazine and its analogues have shown potential against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings underscore the importance of piperazine as a building block in developing potent anti-mycobacterial agents. The design and structure-activity relationship (SAR) of these compounds provide insights into crafting safer, selective, and cost-effective treatments for tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Antineoplastic Potential

Further research has highlighted the antineoplastic potential of piperazine derivatives, with certain compounds exhibiting significant cytotoxic properties. These molecules have shown greater tumor-selective toxicity and the ability to modulate multi-drug resistance, acting through mechanisms such as apoptosis induction and the generation of reactive oxygen species. This suggests a promising avenue for the development of novel antineoplastic agents based on the piperazine scaffold (Hossain, Enci, Dimmock, & Das, 2020).

properties

IUPAC Name

1,4-bis[[3-(trifluoromethyl)phenyl]sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F6N2O4S2/c19-17(20,21)13-3-1-5-15(11-13)31(27,28)25-7-9-26(10-8-25)32(29,30)16-6-2-4-14(12-16)18(22,23)24/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOUJXRPGJCSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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